Methyl 2-(2-(trifluoromethyl)phenyl)acetate
Description
Atomic Connectivity and Bonding Patterns
The molecule comprises three distinct regions:
- Phenyl ring : A six-membered aromatic carbon framework.
- Trifluoromethyl group (-CF₃) : Substituted at the second carbon (ortho position) of the phenyl ring.
- Acetate group (-CH₂COOCH₃) : Attached to the phenyl ring via a methylene (-CH₂-) bridge at the same ortho position as the -CF₃ group.
Key bonding features :
- The phenyl ring exhibits delocalized π-electrons, stabilized by resonance.
- The -CF₃ group forms three polar C-F σ-bonds, with fluorine atoms in a trigonal pyramidal arrangement.
- The ester linkage (-COOCH₃) connects the methylene bridge to the methoxy group, creating a planar carbonyl (C=O) system.
Structural parameters :
| Feature | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₀H₉F₃O₂ | |
| SMILES | COC(=O)CC₁=CC=CC=C₁C(F)(F)F | |
| InChIKey | YWVRILIISWHRDP-UHFFFAOYSA-N | |
| Bond angles (C-C-F) | ~109.5° (sp³ hybridization) |
The absence of chiral centers or stereogenic atoms simplifies stereochemical analysis, as the molecule adopts a single, planar conformation in its ground state.
Conformational Analysis of the Trifluoromethyl-Phenyl-Acetate System
The ortho-substituted -CF₃ group imposes significant steric and electronic constraints:
- Steric effects : The bulky -CF₃ group forces the acetate moiety into a twisted conformation relative to the phenyl plane. Computational models suggest a dihedral angle of ~60° between the phenyl ring and the acetate group.
- Electronic effects : The strong electron-withdrawing nature of -CF₃ reduces electron density on the phenyl ring, polarizing the C=O bond in the ester group. This enhances the n→π* interaction between the carbonyl oxygen’s lone pairs and the phenyl π-system.
Conformational energy barriers :
| Motion Type | Energy Barrier (cm⁻¹) | Source |
|---|---|---|
| Methyl rotation | ~136 | |
| Skeletal torsion | ~68 |
These barriers arise from hindered rotation of the methyl group in the ester and the acetate group’s twisting relative to the phenyl ring.
Comparative Analysis with Ortho-Substituted Phenyl Acetate Derivatives
Structural differences between methyl 2-(2-(trifluoromethyl)phenyl)acetate and related derivatives include:
Electronic effects :
- The ortho-CF₃ group induces greater electron withdrawal than meta- or para-substituted analogs, altering reactivity in cycloaddition and hydrolysis reactions.
- Compared to methyl-substituted derivatives, the -CF₃ group increases thermal stability due to strong C-F bonds and reduced susceptibility to oxidative degradation.
Crystallographic trends : While no direct X-ray data exists for this compound, analogous ortho-substituted esters in the Cambridge Structural Database (CSD) exhibit monoclinic or orthorhombic crystal systems, with intermolecular interactions dominated by C-F···H and C=O···H hydrogen bonds.
Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)6-7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRILIISWHRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632638 | |
| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181039-97-4 | |
| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of 2-(2-(Trifluoromethyl)phenyl)acetic Acid
The most straightforward and widely used method to prepare methyl 2-(2-(trifluoromethyl)phenyl)acetate is the esterification of the corresponding carboxylic acid with methanol under acidic catalysis.
- Reaction Conditions : The acid is refluxed with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Mechanism : The acid catalyst protonates the carboxyl group, increasing its electrophilicity, facilitating nucleophilic attack by methanol, and subsequent elimination of water to form the methyl ester.
- Advantages : This method is simple, scalable, and typically yields high purity product.
- Industrial Application : Continuous flow esterification processes may be employed to enhance efficiency and yield on a large scale, with optimized catalytic systems and reaction parameters to maximize throughput.
Halomethylation of 3-Isochromanone Followed by Methanolysis
An alternative synthetic route involves the preparation of methyl 2-(halomethyl)phenylacetate intermediates, which can be subsequently converted to the trifluoromethyl-substituted ester.
- Procedure : Treatment of 3-isochromanone with thionyl chloride or thionyl bromide in the presence of methanol produces methyl 2-(chloro- or bromomethyl)phenylacetate in a one-step process.
- Relevance : Although this method is primarily for halomethyl derivatives, it provides a platform for further functionalization, including introduction of trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions.
Nitration and Trifluoromethylation Sequence for Substituted Derivatives
For derivatives such as methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, a multistep synthetic approach is applied:
Step 1: Introduction of Trifluoromethyl Group
Electrophilic trifluoromethylation or use of trifluoromethylated starting materials is common. Methods include the use of trifluoromethyl iodide or trifluoromethylated anilines in the presence of ketones and suitable solvents under reflux conditions.Step 2: Nitration
Controlled nitration using a mixture of concentrated nitric and sulfuric acids introduces the nitro group selectively on the aromatic ring without degrading the ester functionality. Temperature control is critical to ensure regioselectivity and avoid over-nitration.Step 3: Esterification
The carboxylic acid intermediate is esterified as described in method 1.
This sequence is primarily for substituted analogs but informs the preparation of trifluoromethyl-substituted phenylacetates by functional group manipulation.
Catalytic and Computational Optimization
- Catalytic Efficiency : Esterification and coupling reactions involving trifluoromethylated phenylacetates are optimized by measuring turnover frequencies and catalyst loadings, often using palladium or other transition metal catalysts to achieve high yields (>90%) at low catalyst concentrations.
- Computational Chemistry : Density Functional Theory (DFT) studies guide the optimization of reaction conditions by predicting electronic effects of trifluoromethyl groups, enhancing regioselectivity and reaction kinetics.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct Esterification | 2-(2-(Trifluoromethyl)phenyl)acetic acid | Methanol, H2SO4 | Reflux, several hours | High (>85%) | Simple, scalable, industrially viable |
| Halomethylation of 3-Isochromanone | 3-Isochromanone | Thionyl chloride/bromide, Methanol | Room temp to reflux | Moderate to high | Provides halomethyl intermediates for further functionalization |
| Nitration + Trifluoromethylation + Esterification | Trifluoromethylated phenyl derivatives | HNO3/H2SO4 (nitration), Methanol/H2SO4 (esterification) | Controlled temperature nitration, reflux esterification | Variable (50-90%) | Multistep, used for substituted analogues |
| Catalytic Coupling Reactions | Halomethylated esters or aryl halides | Pd catalysts, bases | Mild to reflux | >90% | Optimized by computational studies |
Research Findings and Notes
- The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, affecting reactivity during esterification and substitution reactions.
- Nitro-substituted trifluoromethyl phenylacetates require careful handling due to potential explosivity and sensitivity; inert atmospheres and low temperatures are recommended during synthesis.
- Analytical techniques such as LCMS, HPLC, and NMR are essential for confirming the structure and purity of intermediates and final products.
- Computational chemistry plays a crucial role in predicting reaction pathways and optimizing synthetic conditions for these electron-withdrawing substituted aromatic esters.
- Safety protocols must be strictly observed, especially when handling nitrating agents and trifluoromethylated intermediates, due to their reactive nature.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: 2-(trifluoromethyl)benzoic acid.
Reduction: 2-(trifluoromethyl)phenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl 2-(2-(trifluoromethyl)phenyl)acetate involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of enzymatic activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(trifluoromethyl)phenyl)acetate
- Methyl 2-(4-(trifluoromethyl)phenyl)acetate
- Ethyl 2-(2-(trifluoromethyl)phenyl)acetate
Uniqueness
Methyl 2-(2-(trifluoromethyl)phenyl)acetate is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Biological Activity
Methyl 2-(2-(trifluoromethyl)phenyl)acetate (CAS No. 181039-97-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and may influence its interaction with biological membranes and enzymes. The molecular formula is C10H9F3O2, and it is characterized by the presence of both an ester functional group and a trifluoromethyl substituent.
The mechanism of action of this compound involves several pathways:
- Interaction with Biological Membranes : The trifluoromethyl group increases lipophilicity, facilitating better penetration through lipid membranes.
- Modulation of Enzymatic Activity : The compound can interact with various enzymes, potentially altering their activity and influencing metabolic pathways.
- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against certain pathogens and anti-inflammatory properties, making it a candidate for therapeutic applications in these areas.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Agar diffusion method was utilized to measure the inhibition zone.
- Results : The compound exhibited a significant inhibition zone of 15 mm at a concentration of 100 μg/mL.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.
- Method : The compound was administered intraperitoneally, and inflammatory markers were measured.
- Results : A significant reduction in TNF-alpha levels was observed compared to the control group, indicating anti-inflammatory potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | Structure | Moderate antimicrobial activity |
| Methyl 2-(4-(trifluoromethyl)phenyl)acetate | Structure | Stronger anti-inflammatory effects |
| Ethyl 2-(2-(trifluoromethyl)phenyl)acetate | Structure | Less potent compared to methyl variant |
The positioning of the trifluoromethyl group significantly influences the biological activity of these compounds. This compound appears to have unique properties due to its specific structural arrangement.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 2-(2-(trifluoromethyl)phenyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of 2-(2-(trifluoromethyl)phenyl)acetic acid with methanol under acidic catalysis. Optimization involves controlling temperature (60–80°C) and using dehydrating agents (e.g., H₂SO₄) to shift equilibrium toward ester formation. Side reactions, such as hydrolysis or transesterification, are minimized by avoiding excess water or alcohol .
- Key Considerations : Use of palladium catalysts in coupling reactions (e.g., Suzuki-Miyaura) for precursor synthesis requires inert atmospheres and precise stoichiometry to avoid byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies ester methyl groups (δ ~3.7 ppm for OCH₃) and trifluoromethyl signals (δ ~120–125 ppm in ¹⁹F NMR) .
- LCMS/HPLC : Validates purity and molecular ion peaks (e.g., m/z 247 [M+H]+ for the parent compound) under conditions like reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology :
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include hydrogen bonding patterns (e.g., C=O···H interactions) and torsional angles of the trifluoromethyl group, which influence crystal packing .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying disorder in aromatic rings or ester groups .
- Case Study : A derivative with a bromo substituent at the 3-position showed altered torsion angles (5–7° deviation) compared to the parent compound, impacting reactivity in cross-coupling reactions .
Q. What strategies address contradictory bioactivity data in pharmacological studies of this compound?
- Analytical Framework :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. For example, inconsistent IC₅₀ values in kinase inhibition assays may stem from varying ATP concentrations .
- Metabolite Profiling : Use LCMS to identify hydrolyzed products (e.g., free carboxylic acid) that may contribute to off-target effects .
- Structural Insights : Modifying the trifluoromethyl group to a chloro substituent reduced metabolic stability but increased binding affinity for serotonin receptors, illustrating trade-offs in drug design .
Q. How can computational modeling predict reactivity trends in trifluoromethyl-substituted esters?
- Methodology :
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The trifluoromethyl group withdraws electron density, making the ester carbonyl more electrophilic (Δf⁻ ≈ 0.15) .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO), which stabilize transition states in SN2 reactions at the methyl ester .
- Experimental Correlation : Predicted reactivity aligns with observed faster hydrolysis rates under basic conditions (t₁/₂ = 2 hours at pH 12) compared to non-fluorinated analogs .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s enzyme inhibition potency?
- Root Causes :
- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of active site residues, affecting IC₅₀ measurements .
- Enzyme Isoforms : Studies on CYP3A4 vs. CYP2D6 show divergent inhibition due to differences in active site hydrophobicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
